

Application Notes and Protocols for Evaluating FaX-IN-1 Efficacy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

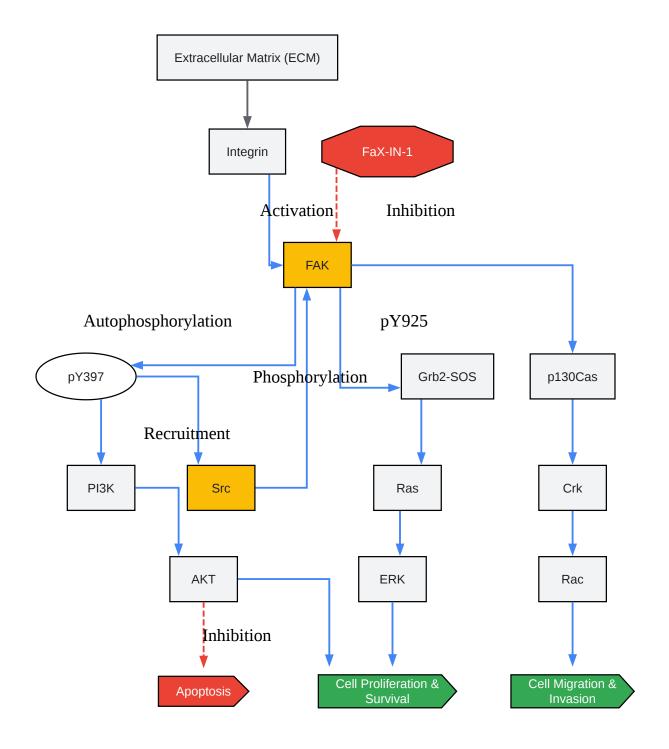
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways downstream of integrins and growth factor receptors.[1][2] Its involvement in cell adhesion, migration, proliferation, and survival makes it a compelling target in cancer therapy.[2][3] Overexpression and hyperactivity of FAK are frequently observed in various solid tumors and are associated with increased malignancy and invasiveness.[3][4] **FaX-IN-1** is a novel small molecule inhibitor designed to target the kinase activity of FAK, offering a potential therapeutic strategy to counteract tumor progression and metastasis.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of **FaX-IN-1**. The described assays will enable researchers to assess the inhibitor's impact on cell viability, proliferation, migration, and apoptosis.

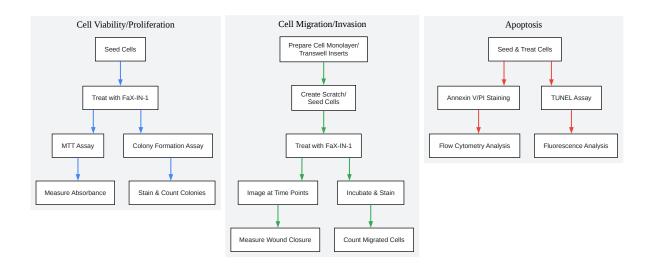
FAK Signaling Pathway

Integrin engagement with the extracellular matrix (ECM) triggers the recruitment of FAK to focal adhesions.[5] This leads to the autophosphorylation of FAK at tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[6] The formation of the FAK/Src complex initiates a cascade of downstream signaling events that regulate diverse cellular functions.[1] Key downstream pathways include the PI3K-AKT and Ras-MEK-ERK pathways, which are critical for cell survival and proliferation.[7][8]









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